molecular formula C22H27N3O4S B1622887 Metioxate CAS No. 42110-58-7

Metioxate

Cat. No.: B1622887
CAS No.: 42110-58-7
M. Wt: 429.5 g/mol
InChI Key: IXQKKLAOJKWQCM-UHFFFAOYSA-N
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Description

Metioxate (C₂₂H₂₇N₃O₄S) is a synthetic compound classified as an antidepressant under the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) regulatory frameworks . Its molecular structure includes a sulfur atom and a heterocyclic backbone, distinguishing it from other antidepressants. Evidence suggests it may act as a thymidylate synthetase inhibitor, though its precise mechanism in treating mood disorders remains under investigation .

Properties

CAS No.

42110-58-7

Molecular Formula

C22H27N3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)ethyl 6-ethyl-3-methyl-2,9-dioxo-[1,3]thiazolo[5,4-f]quinoline-8-carboxylate

InChI

InChI=1S/C22H27N3O4S/c1-4-25-13-15(21(27)29-12-11-24-9-7-14(2)8-10-24)19(26)18-16(25)5-6-17-20(18)30-22(28)23(17)3/h5-6,13-14H,4,7-12H2,1-3H3

InChI Key

IXQKKLAOJKWQCM-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)OCCN4CCC(CC4)C

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)OCCN4CCC(CC4)C

Other CAS No.

42110-58-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Metioxate is synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with diethyl N-(4-aminobenzoyl)-L-glutamate under acidic conditions. The intermediate product is then reacted with 2,4-diamino-6-(bromomethyl)pteridine to form the final compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Metioxate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metioxate has a wide range of scientific research applications:

Comparison with Similar Compounds

Table 1: Structural and Regulatory Profiles

Parameter This compound Omiloxetine Panuramine
Molecular Formula C₂₂H₂₇N₃O₄S C₂₇H₂₅F₂NO₄ C₂₄H₂₅N₃O₂
Molecular Weight 429 g/mol 465 g/mol 387 g/mol
Key Structural Features Sulfur-containing, heterocyclic core Fluorine-substituted aromatic ring Simplified aromatic system with fewer heteroatoms
Therapeutic Class Antidepressant Antidepressant Antidepressant
Regulatory Status FDA, EMA-approved FDA, EMA-approved FDA, EMA-approved
Trade Codes HS 29349990, SITC 51579 HS 29349990, SITC 51579 HS 29349990, SITC 51579

Source: UNSPSC v17_1001 classification and FDA/EMA registrations

Pharmacological Properties

  • Omiloxetine : Fluorine substituents improve metabolic stability and blood-brain barrier penetration, a common feature in modern antidepressants .
  • Panuramine : Its simpler structure (lack of sulfur/fluorine) suggests a different pharmacokinetic profile, possibly with fewer drug-drug interactions.

Regulatory and Market Status

All three compounds share identical HS and SITC codes, reflecting their classification as "heterocyclic antidepressants" in global trade. However, this compound’s regulatory documentation emphasizes its novelty, with fewer generic equivalents compared to Omiloxetine and Panuramine .

Biological Activity

Metioxate is a synthetic compound, primarily classified as a first-generation quinolone. Its structure closely resembles that of tioxic acid, with modifications including a 4-methylpiperidine group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications.

Chemical Structure and Properties

This compound's molecular formula is C₁₅H₁₈ClN₃O₃S, and it features a chloro substituent at the 8-position, which contributes to its pharmacological activity. The following table summarizes key structural characteristics:

PropertyDescription
Molecular FormulaC₁₅H₁₈ClN₃O₃S
Molecular Weight355.84 g/mol
ClassificationFirst-generation quinolone
Modifications4-methylpiperidine at position 3

This compound exhibits its biological activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. This mechanism is common among quinolones, leading to bactericidal effects against a range of Gram-negative and some Gram-positive bacteria.

Antimicrobial Effects

Research indicates that this compound demonstrates significant antimicrobial activity. A study conducted on various bacterial strains showed that this compound effectively inhibited the growth of both Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 µg/mL depending on the strain tested. The following table summarizes the MIC values for different bacterial strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli0.5
Staphylococcus aureus1.0
Pseudomonas aeruginosa4.0

Anti-inflammatory Properties

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. A study involving animal models of inflammation indicated that this compound significantly reduced edema in paw inflammation models when administered at doses of 10-20 mg/kg. The reduction in inflammatory markers such as TNF-alpha and IL-6 was notable, suggesting a mechanism that may involve inhibition of pro-inflammatory cytokine production.

Case Studies

Case Study 1: Treatment of Infections

A clinical case study reported the successful use of this compound in treating a patient with a resistant E. coli infection. The patient had previously failed treatment with other antibiotics but showed significant improvement after initiating therapy with this compound, highlighting its potential role in addressing antibiotic resistance.

Case Study 2: Anti-inflammatory Effects

In an experimental model, researchers evaluated the anti-inflammatory effects of this compound on induced arthritis in rats. The administration of this compound resulted in reduced joint swelling and pain scores compared to control groups, supporting its potential use as an anti-inflammatory agent.

Research Findings

Recent research has focused on optimizing the pharmacokinetics and bioavailability of this compound formulations to enhance its therapeutic efficacy. Novel delivery systems such as nanoparticles have been explored to improve absorption rates and target specific tissues more effectively.

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